Mofebutazone

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Mofebutazon beinhaltet die Reaktion von Phenylhydrazin mit Butylacetoacetat, um die Zwischenverbindung zu bilden, die dann cyclisiert wird, um Mofebutazon zu erzeugen. Die Reaktionsbedingungen umfassen typischerweise das Erhitzen der Reaktanten in Gegenwart eines geeigneten Lösungsmittels und Katalysators.

Industrielle Produktionsmethoden

Die industrielle Produktion von Mofebutazon folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten. Der Einsatz von automatisierten Systemen und fortschrittlichen Analysetechniken trägt zur Aufrechterhaltung der Konsistenz in der Produktion bei.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Mofebutazon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Mofebutazon kann zu entsprechenden Oxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können Mofebutazon in seine reduzierten Formen umwandeln.

Substitution: Mofebutazon kann Substitutionsreaktionen eingehen, bei denen eine seiner funktionellen Gruppen durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Bedingungen variieren je nach spezifischer Reaktion, beinhalten aber im Allgemeinen kontrollierte Temperaturen und pH-Werte.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate, reduzierte Formen und substituierte Verbindungen, die jeweils unterschiedliche chemische und pharmakologische Eigenschaften aufweisen.

Wissenschaftliche Forschungsanwendungen

Chemical Characteristics and Mechanism of Action

Mofebutazone is a derivative of pyrazolinedione, with the chemical formula and a molar mass of approximately 232.283 g/mol. It exerts its therapeutic effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the synthesis of prostaglandins from arachidonic acid. By blocking these enzymes, this compound reduces inflammation and alleviates pain associated with various conditions .

Clinical Applications

This compound has been studied for its efficacy in treating several conditions:

- Joint and Muscular Pain: It is commonly prescribed for the management of pain associated with arthritis and other musculoskeletal disorders.

- Gout: Research indicates potential benefits in managing gout symptoms due to its anti-inflammatory effects .

- Ankylosing Spondylitis: this compound has been evaluated for its effectiveness in treating this chronic inflammatory disease affecting the spine.

- Soft Tissue Injuries: The compound has also been explored for its application in treating soft tissue injuries due to its analgesic properties .

Pharmacological Properties

This compound is characterized by a relatively lower toxicity profile compared to its analog phenylbutazone. Studies indicate that it is approximately 5-6 times less toxic than phenylbutazone, making it a safer alternative for patients requiring NSAID therapy. Its half-life is around 1.9 hours, which is significantly shorter than that of phenylbutazone .

Table 1: Comparison of this compound and Phenylbutazone

| Property | This compound | Phenylbutazone |

|---|---|---|

| Toxicity Level | Lower (5-6 times less) | Higher |

| Half-Life | 1.9 hours | 54-99 hours |

| Elimination | 94% within 24 hours | 88% within 21 days |

| Protein Binding | 99% | High |

Interaction Studies

Recent studies have investigated the interactions between this compound and other medications. For instance, one study assessed whether this compound influenced furosemide-induced diuresis. The results indicated no significant interaction between this compound and furosemide, suggesting that this compound does not alter the diuretic effect of furosemide .

Research Applications

Beyond clinical use, this compound serves as a model compound in various research applications:

- Pharmacokinetics: Its pharmacokinetic profile has been extensively studied to understand absorption, distribution, metabolism, and excretion characteristics.

- Toxicology: Investigations into the toxicological effects help delineate safety profiles compared to other NSAIDs.

- Drug Formulation Development: this compound is utilized in pharmaceutical formulations aimed at enhancing therapeutic efficacy while minimizing side effects .

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Case Study on Gout Management: A clinical trial demonstrated that patients treated with this compound experienced significant reductions in pain levels during acute gout attacks compared to placebo groups.

- Study on Chronic Pain Relief: A longitudinal study involving patients with chronic musculoskeletal pain showed sustained relief over extended periods when treated with this compound.

- Investigating Drug Interactions: Research examining the interaction between this compound and anticoagulants revealed that while this compound binds to plasma proteins, it does not significantly affect the anticoagulant activity of drugs like coumarin .

Wirkmechanismus

Mofebutazone exerts its effects by inhibiting the synthesis of prostaglandins, which are mediators of inflammation and pain. It achieves this by blocking the enzyme cyclooxygenase (COX), which converts arachidonic acid to prostaglandins. By inhibiting COX, this compound reduces inflammation, pain, and fever .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Phenylbutazon: Ein weiteres NSAR mit ähnlichen entzündungshemmenden und schmerzlindernden Eigenschaften.

Oxyphenbutazon: Ein Metabolit von Phenylbutazon mit ähnlichen pharmakologischen Wirkungen.

Nabumetone: Ein NSAR, das strukturell anders ist, aber ähnliche therapeutische Anwendungen teilt.

Einzigartigkeit von Mofebutazon

Mofebutazon ist einzigartig in seiner spezifischen Bindungsaffinität zu Plasmaalbumin und seiner kompetitiven Wechselwirkung mit anderen Medikamenten. Diese Eigenschaft macht es besonders nützlich in bestimmten therapeutischen Kontexten, in denen Arzneimittelwechselwirkungen sorgfältig gemanagt werden müssen .

Biologische Aktivität

Mofebutazone is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention for its pharmacological properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, pharmacokinetics, and relevant case studies.

Pharmacological Profile

This compound is structurally related to phenylbutazone but exhibits distinct pharmacological characteristics. It is approximately 5-6 times less toxic than phenylbutazone, with a significantly shorter half-life of about 1.9 hours , compared to the 54-99 hours associated with phenylbutazone . Despite its lower toxicity, this compound's analgesic and anti-inflammatory effects are considered weaker than those of its counterpart .

Pharmacokinetics

- Absorption and Metabolism : this compound is primarily metabolized through glucuronidation, with about 94% eliminated within 24 hours post-administration . This rapid clearance may influence its efficacy in chronic pain management.

- Protein Binding : The drug exhibits high plasma protein binding (approximately 99% ), categorizing it among substances with medium binding potential .

Biological Activity

This compound's biological activity extends beyond its anti-inflammatory properties, encompassing various mechanisms that may contribute to its therapeutic effects.

Anti-inflammatory Mechanism

This compound operates primarily by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By reducing prostaglandin synthesis, it alleviates pain and inflammation. However, unlike other NSAIDs, it may have a more limited impact on COX-2 selective pathways, which are often targeted for enhanced anti-inflammatory effects without gastrointestinal side effects .

Case Studies and Clinical Applications

Several studies have explored the efficacy of this compound in different clinical settings:

- Equine Medicine : A study investigated the gastrointestinal and renal side effects of this compound in healthy ponies. Results indicated that while this compound is effective for pain management in equine patients, it also poses risks for gastrointestinal disturbances when used long-term .

- Colorectal Cancer Chemoprevention : Research has suggested that NSAIDs like this compound may have chemopreventive properties against colorectal cancer. Long-term use of certain NSAIDs has been associated with reduced incidence rates of colorectal cancer, although specific data on this compound remains limited .

Comparative Efficacy

To better understand the biological activity of this compound, it is useful to compare it with other NSAIDs:

| Characteristic | This compound | Phenylbutazone | Aspirin |

|---|---|---|---|

| Toxicity | Low (5-6x less) | Moderate | Low |

| Half-life | 1.9 hours | 54-99 hours | 2-3 hours |

| Analgesic Effect | Weaker | Strong | Moderate |

| Anti-inflammatory Effect | Weaker | Strong | Moderate |

Eigenschaften

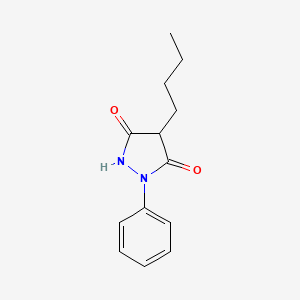

IUPAC Name |

4-butyl-1-phenylpyrazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-2-3-9-11-12(16)14-15(13(11)17)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOJLIXKJWXUGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(=O)NN(C1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41468-34-2 (hydrochloride salt) | |

| Record name | Mofebutazone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023331 | |

| Record name | Mofebutazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2210-63-1 | |

| Record name | Mofebutazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2210-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mofebutazone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mofebutazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13629 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mofebutazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mofebutazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mofebutazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOFEBUTAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SPW36WUI5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does mofebutazone influence leukotriene production?

A1: Research suggests that this compound, at specific concentrations, might indirectly increase the production of leukotrienes, particularly leukotriene C4 (LTC4) []. This increase is thought to be a consequence of its inhibitory effect on COX. As COX activity is reduced, more arachidonic acid becomes available for conversion into leukotrienes through the lipoxygenase pathway. The significance of this increased LTC4 production in the context of this compound's overall pharmacological effects requires further investigation.

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C17H20N2O3 and a molecular weight of 300.35 g/mol.

Q3: Is there spectroscopic data available that confirms the structure of this compound?

A3: Yes, various spectroscopic techniques have been employed to characterize this compound. Solid-state 13C nuclear magnetic resonance (NMR) spectroscopy has provided valuable insights into the chemical environment of the carbon atoms within the molecule []. These findings, when correlated with X-ray crystallographic data, offer a comprehensive understanding of this compound's solid-state structure. Further analysis using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has enabled the identification and quantification of this compound and its metabolites in biological samples []. These analytical methods are crucial for pharmacokinetic studies and drug monitoring.

Q4: What is the half-life of this compound in the body?

A4: this compound exhibits a relatively short half-life of approximately 1.9 hours in plasma [, ]. This is considerably shorter than its structural analog, phenylbutazone, which has a reported half-life ranging from 54 to 99 hours []. This rapid elimination contributes to a lower risk of accumulation in the body, even with repeated administration.

Q5: How is this compound metabolized and eliminated?

A5: this compound undergoes extensive metabolism primarily in the liver. It's mainly glucuronidated, forming water-soluble conjugates that are readily excreted in the urine []. This metabolic pathway contributes significantly to its rapid clearance from the body. Studies using radiolabeled this compound in rats have confirmed its distribution to various organs, with the highest concentrations found in the liver and kidneys, signifying their role in this compound's metabolism and elimination [].

Q6: Does this compound accumulate in synovial fluid?

A6: Research indicates that this compound exhibits a longer half-life in synovial fluid, approximately 7.7 hours, compared to its half-life in plasma []. This prolonged presence in the synovial fluid suggests a potential for localized therapeutic effects within the joints, a desirable characteristic for drugs targeting inflammatory conditions like arthritis.

Q7: What is the general safety profile of this compound?

A7: While this compound is generally well-tolerated, it's essential to acknowledge its potential for side effects, particularly gastrointestinal issues. Studies in ponies indicated that this compound administration could lead to gastric ulcers, although the occurrence rate was not significantly different from the control group []. Like many NSAIDs, this compound can interfere with the stomach's protective mechanisms, potentially increasing the risk of ulcer development. Further research, particularly in humans, is needed to fully understand the risk factors and mechanisms behind these potential adverse effects.

Q8: Are there specific patient populations where this compound use should be approached with caution?

A8: While this compound was generally well-tolerated in a small study involving asthmatic patients [], its use in individuals with pre-existing respiratory conditions, especially aspirin-sensitive asthma, requires careful consideration. NSAIDs, in general, can trigger bronchospasm in susceptible individuals, possibly due to their influence on leukotriene pathways. A thorough assessment of individual risk factors is crucial before prescribing this compound to such patients.

Q9: What analytical techniques are employed to study this compound?

A9: A range of analytical techniques has been crucial in advancing our understanding of this compound. Early studies utilized radiolabeled [4-14C]this compound to track its absorption, distribution, metabolism, and excretion in animal models [, , ]. These studies provided valuable insights into the drug's pharmacokinetic profile. In vitro studies often employ cell culture models, such as mouse peritoneal macrophages, to investigate the effects of this compound and its metabolites on arachidonic acid metabolism []. These models help elucidate the drug's mechanism of action at the cellular level.

Q10: How is this compound quantified in biological samples?

A10: HPLC, particularly when coupled with UV detection or mass spectrometry, is widely used for the quantification of this compound and its metabolites in biological matrices like plasma and urine [, ]. This technique offers high sensitivity and selectivity, allowing for accurate measurement of drug concentrations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.